Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl-

Description

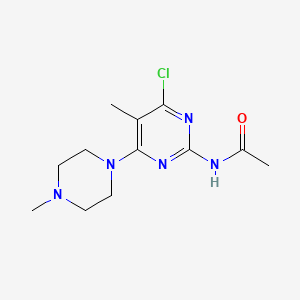

Pyrimidine derivatives are critical scaffolds in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- (hereafter referred to as the "target compound") features a pyrimidine core substituted at positions 2, 4, 5, and 4. Key structural attributes include:

- 4-Chloro substituent: Electron-withdrawing, influencing electronic distribution and reactivity.

- 5-Methyl group: May confer steric and metabolic stability (e.g., blocking oxidation pathways) .

- 6-(4-Methylpiperazino) group: A nitrogen-rich heterocycle improving solubility and pharmacokinetic properties .

Properties

CAS No. |

55477-34-4 |

|---|---|

Molecular Formula |

C12H18ClN5O |

Molecular Weight |

283.76 g/mol |

IUPAC Name |

N-[4-chloro-5-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]acetamide |

InChI |

InChI=1S/C12H18ClN5O/c1-8-10(13)15-12(14-9(2)19)16-11(8)18-6-4-17(3)5-7-18/h4-7H2,1-3H3,(H,14,15,16,19) |

InChI Key |

PPXIIWYEVFSUCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)NC(=O)C)N2CCN(CC2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The key steps include:

- Acetylation at position 2: Introduction of the acetylamino group.

- Chlorination at position 4: Incorporation of the chlorine substituent.

- Substitution at position 6: Introduction of the 4-methylpiperazine moiety via nucleophilic substitution.

- Methylation at position 5: Addition of the methyl group.

These transformations are often carried out under reflux conditions or controlled temperature to ensure reaction completion and high yields.

Detailed Synthetic Route

A representative preparation method involves the following steps:

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 2-amino-4,6-dichloropyrimidine | Commercially available or synthesized via chlorination of 2-amino-pyrimidine derivatives | Provides the dichloropyrimidine intermediate |

| 2 | Selective acetylation at position 2 | Acetyl chloride or acetic anhydride under basic or reflux conditions | Forms 2-acetylamino-4,6-dichloropyrimidine |

| 3 | Nucleophilic substitution of chlorine at position 6 with 4-methylpiperazine | Reaction with 4-methylpiperazine in polar aprotic solvents (e.g., dimethylformamide) at 40-80 °C | Displacement of chlorine by piperazine nitrogen |

| 4 | Methylation at position 5 (if not present initially) | Methyl iodide or methyl sulfonate reagents under basic conditions | Introduces methyl substituent |

| 5 | Purification | Crystallization or chromatography | Ensures product purity |

This synthetic approach aligns with general pyrimidine chemistry where halogen atoms are displaced by nucleophiles such as amines.

Alternative Preparation via 2-Amino-4-chloro-6-alkoxypyrimidines

A related process described for 2-amino-4-chloro-6-alkoxypyrimidines involves reacting 2-amino-4,6-dichloropyrimidine with alkali metal alkoxides in polar aprotic solvents like acetone at mild temperatures (5–60 °C). The solvent is partially distilled off to precipitate the product, yielding high purity and yield. Although this method targets alkoxy substituents, the principle of nucleophilic substitution on the 6-position chlorine atom is applicable to amines such as 4-methylpiperazine.

Key Reaction Conditions and Reagents

| Reaction Step | Typical Reagents | Solvents | Temperature | Time | Yield Notes |

|---|---|---|---|---|---|

| Acetylation | Acetyl chloride, acetic anhydride | Pyridine, dichloromethane | Room temp to reflux | 2–6 hours | High yields reported |

| Chlorination | Phosphorus oxychloride or thionyl chloride | None or inert solvent | Reflux | 3–5 hours | Efficient chlorination |

| Piperazine substitution | 4-Methylpiperazine | DMF, DMSO, or ethanol | 40–80 °C | 4–24 hours | Moderate to high yields |

| Methylation | Methyl iodide, methyl sulfate | Acetone, DMF | Room temp to reflux | 1–12 hours | Dependent on methylation site |

Analytical Characterization

The final compound is characterized by:

- Nuclear Magnetic Resonance Spectroscopy (NMR): Confirms chemical shifts corresponding to acetylamino, chloro, methylpiperazine, and methyl groups.

- Infrared Spectroscopy (IR): Identifies characteristic amide and aromatic ring vibrations.

- Mass Spectrometry (MS): Confirms molecular weight (283.76 g/mol).

- Elemental Analysis: Validates molecular formula C12H18ClN5O.

Research Discoveries and Observations

- The presence of the 4-methylpiperazine substituent at position 6 significantly impacts biological activity, particularly receptor binding affinity, as piperazine rings are known to enhance interaction with dopamine receptors and other neurological targets.

- Substitutions at position 5 and 2 affect the compound's pharmacological profile, with acetylamino groups providing stability and modulating hydrophilicity.

- Synthetic routes employing nucleophilic aromatic substitution on chloropyrimidines are well-established and provide an efficient pathway to diverse derivatives including the target compound.

- Purification techniques such as flash chromatography and recrystallization are essential to achieve high purity suitable for research applications.

Summary Table of Preparation Methods

| Methodology | Starting Material | Key Reactions | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step substitution | 2-amino-4,6-dichloropyrimidine | Acetylation, chlorination, nucleophilic substitution with 4-methylpiperazine, methylation | Reflux, polar aprotic solvents, 40–80 °C | High specificity, adaptable | Multi-step, requires careful control |

| Alkoxide substitution (analogous) | 2-amino-4,6-dichloropyrimidine | Nucleophilic substitution with alkoxides | 5–60 °C, acetone solvent | High yield, environmentally benign | Primarily for alkoxy, requires adaptation for amines |

Chemical Reactions Analysis

Types of Reactions

Pyrimidine derivatives can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups to amines.

Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Use of reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Use of halogenating agents, alkyl halides, or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry

Pyrimidine derivatives are widely used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.

Biology

In biological research, pyrimidine derivatives are studied for their interactions with nucleic acids and proteins. They are also used as probes and inhibitors in biochemical assays.

Medicine

Pyrimidine derivatives have significant medicinal applications, including as antiviral, anticancer, and antimicrobial agents. They are key components in drugs such as antiviral medications and chemotherapeutic agents.

Industry

In the industrial sector, pyrimidine derivatives are used in the production of dyes, pigments, and polymers. They also find applications in materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of pyrimidine derivatives depends on their specific structure and target. Generally, they may interact with enzymes, receptors, or nucleic acids to exert their effects. For example, some pyrimidine derivatives inhibit enzyme activity by binding to the active site, while others may interfere with DNA replication or transcription.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent-Driven Structural and Functional Differences

Table 1: Substituent Effects on Key Properties

Key Observations :

2-Acetylamino vs. Acetylation may reduce metabolic deamination, a common issue in amino-substituted pyrimidines .

4-Chloro vs. Other Halogens :

- Chlorine at C-4 is associated with enhanced electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with bromine or iodine analogs, which are bulkier and less reactive .

5-Methyl Group :

- The 5-methyl group in thymine analogs minimally affects pyrimidine distinction in DNA bases , but in synthetic derivatives, it can block metabolic degradation or alter steric interactions (e.g., inhibiting glycosylation ).

6-(4-Methylpiperazino) vs. Piperidino or Morpholino: Piperazino groups (e.g., 4-methylpiperazino) improve water solubility compared to piperidino due to additional nitrogen atoms capable of hydrogen bonding . Piperazino derivatives are often prioritized in drug design for their balanced solubility and bioavailability .

Table 2: Hypothetical Activity Comparison

*Hypothetical data based on structural analogs.

Biological Activity

Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- has been studied for its potential therapeutic applications, particularly as an inhibitor of various biological targets. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl can be represented as follows:

- Molecular Formula: CHClNO

- Molecular Weight: 273.76 g/mol

This compound features a pyrimidine ring substituted with an acetylamino group, a chloro group, and a piperazino moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this pyrimidine derivative exhibits a variety of biological activities:

-

Antitumor Activity:

- In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, a related pyrimidine derivative demonstrated IC values in the low micromolar range against human cancer cell lines .

- A study on Mannich bases derived from imidazo[1,2-a]pyrimidines reported significant antiproliferative activity, suggesting that structural modifications on the pyrimidine framework can enhance efficacy against cancer cells .

-

Enzyme Inhibition:

- Pyrimidine derivatives have been reported to act as inhibitors of various enzymes. Specifically, compounds similar to Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl have shown inhibitory effects on carbonic anhydrase and cholinesterases . These enzymes are critical in numerous physiological processes and represent potential therapeutic targets.

-

Antimicrobial Activity:

- The biological activity of Mannich bases derived from pyrimidines has been linked to their antimicrobial properties. Studies indicate that these compounds exhibit significant antibacterial and antifungal activities .

Data Table: Biological Activities of Pyrimidine Derivatives

Case Study 1: Antitumor Activity

A series of pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against three human cancer cell lines (A549, HeLa, MCF-7). Among the tested compounds, one derivative showed an IC value comparable to standard chemotherapeutics, indicating its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

In a study focusing on enzyme inhibition, several pyrimidine derivatives were assessed for their ability to inhibit acetylcholinesterase (AChE). The compound demonstrated potent inhibition with IC values significantly lower than those of traditional AChE inhibitors like Tacrine.

Q & A

Q. What are the common synthetic routes for synthesizing 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methylpyrimidine derivatives?

Methodological Answer:

- Nucleophilic substitution at the pyrimidine core (e.g., chloroacetamide substitution at the 2-position) followed by base-promoted cyclization is a foundational approach .

- Acetylation of amino groups using acetic anhydride under mild conditions can introduce acetyl moieties, as demonstrated in pyrimidine derivative synthesis .

- Piperazino substitution at the 6-position may involve reacting intermediates with 4-methylpiperazine under nucleophilic conditions. Reference analogous syntheses of 4-(4-methylpiperazino)aniline derivatives for reagent selection .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- X-ray crystallography with SHELXL refinement is critical for resolving intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings .

- IR spectroscopy identifies functional groups (e.g., acetyl C=O stretch at ~1650 cm⁻¹) and hydrogen bonding patterns .

- ¹H/¹³C NMR can confirm substituent positions (e.g., methylpiperazino protons at δ 2.3–2.5 ppm) and detect intramolecular hydrogen bonding via deshielded NH signals .

Q. What are the key structural features influencing intramolecular interactions?

Methodological Answer:

- Intramolecular N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5, 2.982 Å) stabilize the pyrimidine core, forming six-membered rings .

- Dihedral angles between the pyrimidine ring and substituents (e.g., 11.3° for phenyl groups) dictate molecular planarity and π–π stacking potential .

- Weak interactions (C–H⋯F, C–H⋯π) contribute to crystal packing, detectable via crystallographic analysis .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound under varying reaction conditions?

Methodological Answer:

- Temperature control : Cyclization reactions (e.g., forming pyrimido-thieno systems) require precise heating (80–100°C) to avoid side products .

- Catalyst screening : ZnCl₂ in cyclohexanone-mediated reactions enhances regioselectivity for fused-ring systems .

- Purification strategies : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate acetylated intermediates from unreacted starting materials .

Q. How should discrepancies in reported biological activity (e.g., cytotoxicity) be analyzed?

Methodological Answer:

- Comparative cytotoxicity assays : Test the compound against standardized cell lines (e.g., hepatocarcinoma, leukemia) using MTT assays with doxorubicin as a positive control .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., 4-methylpiperazino vs. pyrrolidinyl) to isolate pharmacophore contributions .

- Dose-response validation : Replicate assays at multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ trends and exclude assay-specific artifacts .

Q. What computational methods support the understanding of conformational stability in related pyrimidine derivatives?

Methodological Answer:

- Natural Bond Orbital (NBO) analysis : Identify stabilizing interactions (e.g., lpN→σ*(O–H) in E1 conformers) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets .

- Molecular dynamics simulations : Simulate solvent effects (e.g., DMSO) to assess hydrogen bond persistence in aqueous environments .

- Docking studies : Model interactions with biological targets (e.g., dihydrofolate reductase) using AutoDock Vina to prioritize synthetic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.